Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-
CAS No.: 51859-79-1
Cat. No.: VC2792386
Molecular Formula: C8H12N2S
Molecular Weight: 168.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51859-79-1 |
|---|---|
| Molecular Formula | C8H12N2S |
| Molecular Weight | 168.26 g/mol |
| IUPAC Name | 2-(1-methylpyrrol-2-yl)-1,3-thiazolidine |
| Standard InChI | InChI=1S/C8H12N2S/c1-10-5-2-3-7(10)8-9-4-6-11-8/h2-3,5,8-9H,4,6H2,1H3 |
| Standard InChI Key | VYVIAMSNSPKMHU-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C1C2NCCS2 |
| Canonical SMILES | CN1C=CC=C1C2NCCS2 |
Introduction
Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, is a complex organic compound with the chemical formula C8H12N2S and a molecular weight of 168.26 g/mol. This compound belongs to the class of thiazolidines, which are five-membered heterocyclic rings containing sulfur and nitrogen. Thiazolidines are known for their diverse biological activities, including potential applications in medicinal chemistry.
Biological Activity and Applications
While specific biological activities of Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, are not extensively reported, compounds within the thiazolidine class have been explored for various medicinal applications, including anti-inflammatory, antimicrobial, and antidiabetic activities. The presence of a pyrrole ring may enhance certain biological properties due to its electron-rich nature and ability to participate in π-π interactions.
Research Findings and Future Directions
Given the limited specific research on Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, future studies could focus on exploring its pharmacological potential, particularly in areas where thiazolidines and pyrroles have shown promise. This might involve assessing its activity against various biological targets or evaluating its suitability as a scaffold for drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume